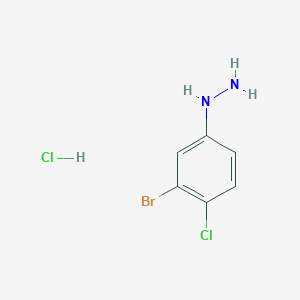

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride

Descripción general

Descripción

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7BrCl2N2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-chlorophenyl)hydrazine hydrochloride typically involves the reaction of 3-bromo-4-chloronitrobenzene with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reduction of the nitro group to an amine group, forming the hydrazine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of phase transfer catalysts and solvents is common to enhance the reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust in acidic conditions are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted phenylhydrazines, azo compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₆H₆BrClN₂

- Molecular Weight : 257.94 g/mol

- Appearance : Powder

- CAS Number : 1172589-41-1

Organic Synthesis

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride serves as a crucial reagent in the synthesis of various organic compounds:

- Pharmaceuticals : It is utilized in the development of drug candidates, particularly those targeting specific biological pathways due to its ability to modify proteins and enzymes.

- Agrochemicals : The compound is applied in the synthesis of herbicides and pesticides, enhancing crop protection strategies.

Biological Studies

This compound has been investigated for its biological activities:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which is essential in studying metabolic pathways and developing enzyme-targeted therapies.

- Antitumor Activity : Research has shown potential antitumor effects, making it a candidate for cancer treatment studies .

Industrial Applications

In the industrial sector, this compound is used in:

- Dyes and Pigments : It is involved in the production of various dyes, thereby playing a role in the textile industry.

- Specialty Chemicals : The compound's unique properties allow it to be used in synthesizing specialty chemicals that require specific reactivity profiles .

Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against human liver cancer cells (HepG2). The results indicated that this compound could effectively inhibit cell proliferation at certain concentrations, suggesting its potential as an antitumor agent .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound could inhibit key metabolic enzymes involved in cancer metabolism. This study highlighted its role in modifying enzyme activity, which may lead to altered cellular metabolism in cancer cells .

Mecanismo De Acción

The mechanism of action of (3-Bromo-4-chlorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modifying the function of proteins involved in signal transduction .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromophenylhydrazine hydrochloride

- 3-Bromo-4-fluorophenylhydrazine hydrochloride

- 4-Chlorophenylhydrazine hydrochloride

Uniqueness

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Its reactivity and specificity in enzyme inhibition also distinguish it from other similar compounds .

Actividad Biológica

(3-Bromo-4-chlorophenyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its applications in enzyme inhibition and protein modification, making it a valuable reagent in both biological and industrial contexts. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHBrClN

- SMILES : C1=CC(=C(C=C1NN)Br)Cl

- InChIKey : IZGXAWPNPDVOFB-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly enzymes. The compound acts as an enzyme inhibitor, which can alter metabolic pathways and affect cellular functions. The specific pathways and targets can vary based on the biological context in which the compound is studied.

1. Enzyme Inhibition

The compound has been shown to inhibit certain enzymes, impacting their catalytic functions. This inhibition can be critical in studying metabolic pathways and developing therapeutic agents.

2. Antioxidant Activity

Hydrazone compounds, including this compound, are known for their antioxidant properties. They can scavenge free radicals, thereby reducing oxidative stress in cells .

3. Anticancer Potential

Research indicates that hydrazone derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines . The presence of halogen substitutions (like bromine and chlorine) appears to enhance this activity.

Research Findings and Case Studies

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is useful to compare it with other hydrazone derivatives:

| Compound | Anticancer Activity | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | High |

| Benzothiazole Hydrazones | High | Moderate |

| m-Chlorophenyl Hydrazone | Low | High |

Propiedades

IUPAC Name |

(3-bromo-4-chlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUVOLYLBMMSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Br)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75696-12-7 | |

| Record name | Hydrazine, (3-bromo-4-chlorophenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75696-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.